

In-depth Technical Guide: Physicochemical Properties of 5-[(Methylthio)methyl]-2-furoic acid

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Compound of Interest

Compound Name: 5-[(Methylthio)methyl]-2-furoic acid

Cat. No.: B1271253

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[(Methylthio)methyl]-2-furoic acid is a substituted furoic acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a summary of the currently available information on the physicochemical properties of **5-[(Methylthio)methyl]-2-furoic acid**. Due to a scarcity of specific quantitative data in publicly accessible literature, this document also presents information on structurally related compounds and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and other chemical industries. The introduction of a methylthio-methyl substituent at the 5-position of a 2-furoic acid core can significantly influence its lipophilicity, metabolic stability, and target-binding interactions. Accurate and comprehensive data on the solubility and stability of **5-[(Methylthio)methyl]-2-furoic acid** are critical for formulation development, analytical method validation, and predicting its *in vivo* behavior.

Physicochemical Properties of 5-[(Methylthio)methyl]-2-furoic acid

Direct experimental data on the solubility and stability of **5-[(Methylthio)methyl]-2-furoic acid** (CAS No. 94084-70-5) is exceptionally limited in the scientific literature.

Table 1: Summary of Available Physicochemical Data for **5-[(Methylthio)methyl]-2-furoic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₈ O ₃ S	PubChem
Molecular Weight	172.20 g/mol	PubChem
General Solubility	Reported to be soluble in water and organic solvents.	Qualitative statement, no quantitative data available.

Note: The lack of specific quantitative data necessitates experimental determination for any application.

Properties of Structurally Related Compounds

To provide some context, the properties of the parent compound, 2-furoic acid, are presented below. These values can serve as a baseline for estimating the properties of its derivatives, although significant deviations can be expected due to the influence of the 5-[(methylthio)methyl] substituent.

Table 2: Physicochemical Properties of 2-Furoic Acid

Property	Value
Molecular Formula	C ₅ H ₄ O ₃
Molecular Weight	112.08 g/mol
Melting Point	133 °C
Boiling Point	230-232 °C
Solubility in Water	35 g/L at 25 °C

Recommended Experimental Protocols for Data Generation

To address the current data gap, the following standard experimental protocols are recommended for determining the solubility and stability of **5-[(Methylthio)methyl]-2-furoic acid**.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Experimental Workflow for Solubility Determination

↓
Shake/stir for 24-72h



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Caption: Workflow for shake-flask solubility determination.

Detailed Protocol:

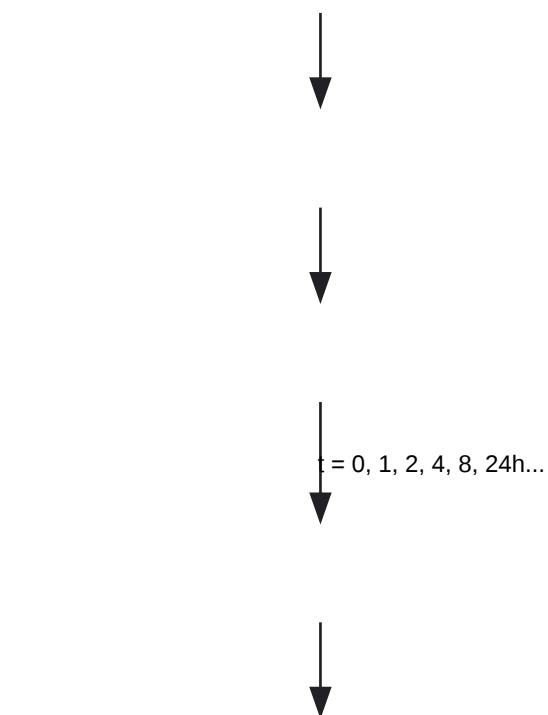
- Preparation: Add an excess amount of **5-[(Methylthio)methyl]-2-furoic acid** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability Assessment

The chemical stability of **5-[(Methylthio)methyl]-2-furoic acid** should be evaluated under various conditions to identify potential degradation pathways and establish appropriate storage and handling procedures.

Experimental Workflow for Stability Studies



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Caption: General workflow for conducting chemical stability studies.

4.2.1. pH Stability

- Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9).
- Incubation: Add a known concentration of **5-[(Methylthio)methyl]-2-furoic acid** to each buffer and incubate at a constant temperature.
- Sampling: At predetermined time intervals, withdraw aliquots and quench any further degradation if necessary (e.g., by neutralization or freezing).
- Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

4.2.2. Temperature Stability

- Sample Preparation: Prepare solutions of the compound in a suitable solvent.
- Incubation: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
- Analysis: Analyze the samples at various time points to assess the rate of degradation as a function of temperature.

4.2.3. Photostability

- Sample Exposure: Expose solutions of the compound to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, as per ICH Q1B guidelines).
- Control: Protect a parallel set of samples from light to serve as a control.
- Analysis: Compare the degradation profiles of the exposed and control samples over time.

Conclusion

While specific solubility and stability data for **5-[(Methylthio)methyl]-2-furoic acid** are not readily available in the public domain, this guide provides a framework for researchers and drug development professionals to generate this critical information. By following the outlined

experimental protocols, a comprehensive understanding of the compound's physicochemical properties can be established, thereby facilitating its successful application in further research and development endeavors. It is strongly recommended that these properties be determined experimentally before committing to any significant use of this compound.

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